![molecular formula C8H16N2O3 B14423171 1-[Tert-butyl(nitroso)amino]ethyl acetate CAS No. 81264-59-7](/img/structure/B14423171.png)
1-[Tert-butyl(nitroso)amino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Tert-butyl(nitroso)amino]ethyl acetate is an organic compound with the molecular formula C8H16N2O3 It contains a tert-butyl group, a nitroso group, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[Tert-butyl(nitroso)amino]ethyl acetate can be synthesized through a multi-step process involving the reaction of tert-butylamine with nitrous acid to form tert-butyl nitrite, followed by the reaction with ethyl acetate. The reaction conditions typically involve low temperatures and acidic environments to facilitate the formation of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Tert-butyl(nitroso)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
1-[Tert-butyl(nitroso)amino]ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of nitroso and nitro compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[Tert-butyl(nitroso)amino]ethyl acetate involves the interaction of its nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the nitroso group.
tert-Butyl nitrite: Contains the nitroso group but lacks the ethyl acetate moiety.
Ethyl acetate: Lacks both the tert-butyl and nitroso groups.
Uniqueness
1-[Tert-butyl(nitroso)amino]ethyl acetate is unique due to the presence of both the nitroso group and the ethyl acetate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
81264-59-7 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1-[tert-butyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H16N2O3/c1-6(13-7(2)11)10(9-12)8(3,4)5/h6H,1-5H3 |
Clé InChI |
WVZHNMCTZYSTND-UHFFFAOYSA-N |
SMILES canonique |
CC(N(C(C)(C)C)N=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


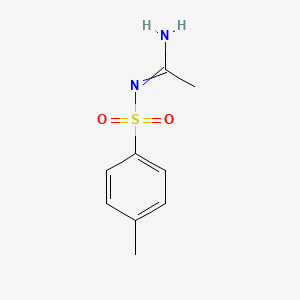
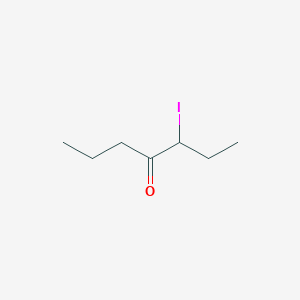
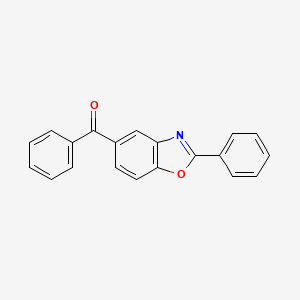
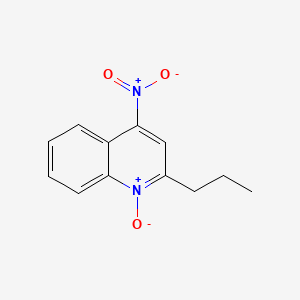
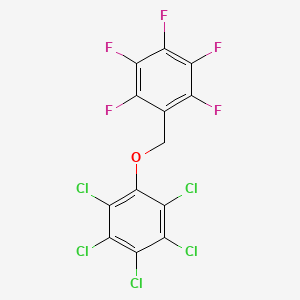
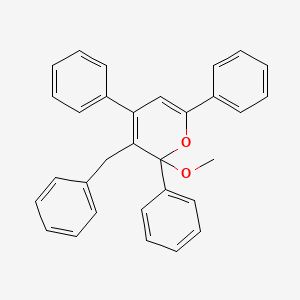
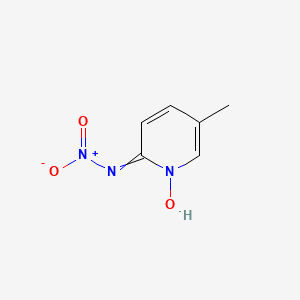
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

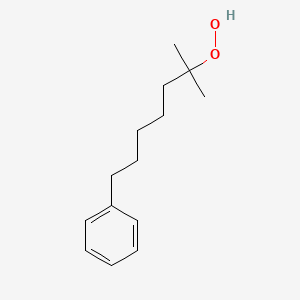
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
